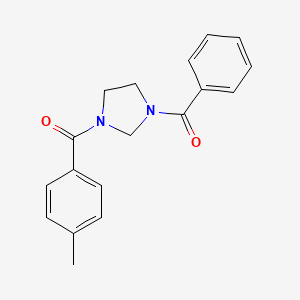

1-benzoyl-3-(4-methylbenzoyl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related imidazolidine derivatives involves multistep reactions that can include Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular nucleophilic aromatic substitution (SNAr). These methods allow for the construction of complex structures with high efficiency and selectivity, utilizing multiple active sites within the reactants to form new bonds and rings (Wen et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Benzoyl-5-hydroxy-2,4-diphenyl-5-propionyloxy-3-imidazoline, a related compound, has been determined, showing that the phenyl ring attached at C2 is nearly coplanar with the imidazoline ring. This planarity suggests that similar compounds like 1-benzoyl-3-(4-methylbenzoyl)imidazolidine may also exhibit a planar structure around their imidazolidine or imidazoline rings, influencing their reactivity and interaction with other molecules (Bolte, 1997).

Chemical Reactions and Properties

The presence of benzoyl groups in imidazolidine derivatives can influence their reactivity in various chemical reactions. For example, compounds with benzoyl groups can participate in palladium-catalyzed cyclization reactions, leading to the formation of trisubstituted imidazoles and offering a pathway to synthesize amino acid mimetics with a C-terminal imidazole (Zaman et al., 2005). Such reactions underscore the versatility and reactivity of benzoyl-substituted imidazolidines.

Physical Properties Analysis

The physical properties of imidazolidine derivatives can vary widely depending on their specific substitution patterns. For instance, the crystal structure analysis of related compounds reveals the influence of substitution on molecular geometry, which can affect melting points, solubility, and crystallinity. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a critical role in determining the physical properties of these compounds (Kazak et al., 2005).

properties

IUPAC Name |

[3-(4-methylbenzoyl)imidazolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-14-7-9-16(10-8-14)18(22)20-12-11-19(13-20)17(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQZKECHTAKXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5655041.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5655060.png)

![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)

![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)

![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)

![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)

![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)